2-Amino-3-[(1-amino-1-carboxy-2-methylpropan-2-yl)trisulfanyl]-3-methylbutanoic acid
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Overview
Description
2-Amino-3-[(1-amino-1-carboxy-2-methylpropan-2-yl)trisulfanyl]-3-methylbutanoic acid is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as amino, carboxyl, and trisulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[(1-amino-1-carboxy-2-methylpropan-2-yl)trisulfanyl]-3-methylbutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-amino-2-methyl-1-propanol with a trisulfanyl reagent under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, including crystallization and chromatography, are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-[(1-amino-1-carboxy-2-methylpropan-2-yl)trisulfanyl]-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The trisulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the trisulfanyl linkage, yielding simpler thiol derivatives.
Substitution: The amino and carboxyl groups can participate in nucleophilic substitution reactions, forming amides or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and acyl chlorides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trisulfanyl group can yield sulfoxides, while reduction can produce thiols. Substitution reactions can lead to the formation of amides or esters .
Scientific Research Applications
2-Amino-3-[(1-amino-1-carboxy-2-methylpropan-2-yl)trisulfanyl]-3-methylbutanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism by which 2-Amino-3-[(1-amino-1-carboxy-2-methylpropan-2-yl)trisulfanyl]-3-methylbutanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on proteins, modulating their activity and influencing biochemical pathways. The trisulfanyl group, in particular, plays a crucial role in redox reactions and can affect cellular oxidative stress levels .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-carboxymuconic semialdehyde: An intermediate in the metabolism of tryptophan, involved in the tryptophan-niacin catabolic pathway.
2-Amino-2-methyl-1-propanol: A simpler compound with similar amino and methyl groups but lacking the trisulfanyl linkage.
Uniqueness
What sets 2-Amino-3-[(1-amino-1-carboxy-2-methylpropan-2-yl)trisulfanyl]-3-methylbutanoic acid apart is its trisulfanyl group, which imparts unique redox properties and potential for diverse chemical reactivity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H20N2O4S3 |
---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
2-amino-3-[(1-amino-1-carboxy-2-methylpropan-2-yl)trisulfanyl]-3-methylbutanoic acid |
InChI |
InChI=1S/C10H20N2O4S3/c1-9(2,5(11)7(13)14)17-19-18-10(3,4)6(12)8(15)16/h5-6H,11-12H2,1-4H3,(H,13,14)(H,15,16) |
InChI Key |
YXNSHRAZIFTXCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C(=O)O)N)SSSC(C)(C)C(C(=O)O)N |
Origin of Product |
United States |
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